molecular formula C14H8BrN3OS3 B2667793 5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide CAS No. 394227-78-2

5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide

Cat. No.: B2667793
CAS No.: 394227-78-2
M. Wt: 410.32
InChI Key: WSJMUASLHUMORZ-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused thiophene, dithia, and diaza moieties. Its synthesis typically involves bromination of precursor acetylated thiophene derivatives, as seen in analogous compounds (e.g., bromination of compound 1 to yield isomers 2a and 2b in an 80:20 ratio) . Characterization via ¹H-NMR, ¹³C-NMR, and mass spectrometry confirms its structure, while X-ray crystallography (using SHELX software ) reveals a triclinic crystal system with lattice parameters a = 8.8152 Å, b = 10.0958 Å, c = 12.6892 Å, and angles α = 68.549°, β = 81.667°, γ = 68.229° . The bromine atom’s position influences isomerism and reactivity, a critical factor in its bioactivity .

Properties

IUPAC Name

5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3OS3/c1-6-16-11-8(20-6)3-2-7-12(11)22-14(17-7)18-13(19)9-4-5-10(15)21-9/h2-5H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJMUASLHUMORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, brominating agents, and various amines. The reaction conditions may involve:

    Bromination: Introduction of the bromine atom into the thiophene ring using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature conditions.

    Amidation: Formation of the carboxamide group through the reaction of the brominated thiophene with an appropriate amine derivative under acidic or basic conditions.

    Cyclization: Formation of the tricyclic structure through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be explored for use in organic semiconductors or conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The target compound shares key features with several brominated heterocycles (Table 1):

Compound Name Key Structural Features Bioactivity/Reactivity Reference
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide Tetrahydrobenzothiophene core, cyano substituent Not reported; structural similarity suggests potential kinase inhibition
5-Bromo-2-phenylthiazole Simple thiazole ring, bromine at C5 Intermediate in Pd-catalyzed fluorination; limited bioactivity data
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Fused imidazo-thiadiazole system Bromine substitution with secondary amines; antimicrobial potential
5-Amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide Polycyclic system with thia-diaza rings Unknown activity; structural complexity highlights synthetic challenges

Key Observations :

  • Tricyclic vs. Bicyclic Systems : The target’s tricyclic core (dithia-diazatricyclo framework) confers greater rigidity compared to bicyclic analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . This rigidity may enhance binding specificity in biological targets.
  • Bromine Position and Reactivity : Bromine at C5 in thiophene derivatives (e.g., 5-bromo-2-phenylthiazole ) facilitates cross-coupling reactions, whereas bromine in imidazo-thiadiazoles undergoes nucleophilic substitution . The target’s bromine, positioned on the thiophene ring, likely enables similar reactivity.
  • Functional Group Variation : Replacement of carboxamide with ester groups (e.g., 2-ethylhexyl 5-bromothiophene-2-carboxylate ) reduces hydrogen-bonding capacity, impacting solubility and antimicrobial efficacy .

Bioactivity Profiling

Bioactivity clustering (as per ) links structural similarity to mode of action . For example:

  • Antimicrobial Activity: The target compound and its analogs (e.g., 4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester derivatives) show moderate antibacterial and antifungal activity, likely due to thiophene’s electron-deficient π-system interacting with microbial enzymes .
  • Target Specificity : Compounds with tricyclic systems (e.g., the target) exhibit higher selectivity toward Gram-positive bacteria compared to simpler thiazoles, attributed to enhanced membrane penetration .

Spectroscopic and Crystallographic Characterization

  • NMR Trends : Thiophene carboxamides display characteristic ¹H-NMR shifts (δ 7.2–7.8 ppm for aromatic protons) and ¹³C-NMR carbonyl signals near δ 165 ppm, consistent across analogs .
  • X-ray vs. Predicted Data : While the target’s structure was resolved via X-ray , unsynthesized analogs rely on computational NMR predictions (e.g., 4A–4G in ), highlighting the importance of experimental validation .

Biological Activity

5-Bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological properties. This compound belongs to a class of nitrogen-containing heterocycles and is particularly notable for its sulfonamide derivative characteristics.

Molecular Structure and Properties

The molecular formula for this compound is C₁₅H₁₈BrN₃S₃O, with a molecular weight of approximately 392.49 g/mol. Its structure features a tricyclic arrangement that includes both sulfur and nitrogen atoms, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors, modulating their activity which can lead to various pharmacological effects. Although the precise targets are still under investigation, preliminary studies suggest that it may inhibit certain pathways critical for cancer cell proliferation.

Biological Activity and Efficacy

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from these evaluations:

Cell Line IC50 (µM) Activity
MCF-77.17 ± 0.94Moderate anticancer activity
A-5492.93 ± 0.47High anticancer activity
H441185.5 nMVEGFR-2 inhibitory activity

These results indicate that the compound exhibits promising anticancer properties, particularly against breast (MCF-7) and lung (A-549) cancer cell lines, with better efficacy compared to standard chemotherapy agents like doxorubicin .

Case Studies

  • Study on Anticancer Activity : In a study focusing on the structure-activity relationship (SAR) of related compounds, derivatives similar to 5-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene were synthesized and tested against MCF-7 and A-549 cell lines. The results demonstrated that modifications in the substituents significantly influenced their anticancer potency .
  • Mechanistic Insights : Another investigation explored the binding interactions of this compound with DNA gyrase and other enzymes critical in cancer progression. Molecular docking studies revealed strong binding affinities and interactions that may explain its inhibitory effects on tumor growth .

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